Ethyl 1-(3-fluoro-2-nitrophenyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(3-fluoro-2-nitrophenyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C14H17FN2O4 It is a piperidine derivative, which means it contains a piperidine ring, a six-membered ring with five carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3-fluoro-2-nitrophenyl)piperidine-4-carboxylate typically involves the reaction of 3-fluoro-2-nitrobenzene with piperidine-4-carboxylic acid ethyl ester. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3-fluoro-2-nitrophenyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Ethyl 1-(3-fluoro-2-aminophenyl)piperidine-4-carboxylate.
Substitution: Ethyl 1-(3-substituted-2-nitrophenyl)piperidine-4-carboxylate.
Hydrolysis: 1-(3-fluoro-2-nitrophenyl)piperidine-4-carboxylic acid.
Scientific Research Applications
Ethyl 1-(3-fluoro-2-nitrophenyl)piperidine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(3-fluoro-2-nitrophenyl)piperidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The fluoro and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and selectivity. The piperidine ring provides structural rigidity and can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Ethyl 1-(3-fluoro-2-nitrophenyl)piperidine-4-carboxylate can be compared with other piperidine derivatives, such as:
Ethyl 1-(3-chloro-2-nitrophenyl)piperidine-4-carboxylate: Similar structure but with a chloro group instead of a fluoro group, which may affect its reactivity and binding properties.
Ethyl 1-(3-bromo-2-nitrophenyl)piperidine-4-carboxylate:
Ethyl 1-(3-methyl-2-nitrophenyl)piperidine-4-carboxylate: The presence of a methyl group can alter the compound’s steric and electronic properties.
The uniqueness of this compound lies in the combination of the fluoro and nitro groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
ethyl 1-(3-fluoro-2-nitrophenyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O4/c1-2-21-14(18)10-6-8-16(9-7-10)12-5-3-4-11(15)13(12)17(19)20/h3-5,10H,2,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSODYRSSBQFFDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C(=CC=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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